molecular formula C15H18FN5O2S2 B2478162 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 886941-67-9

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2478162
CAS No.: 886941-67-9
M. Wt: 383.46
InChI Key: ZDMFOOIDDSIAGQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a tert-butylcarbamoyl amino group at position 5 and a sulfanyl-acetamide moiety linked to a 2-fluorophenyl group. The thiadiazole ring is a heterocyclic scaffold known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-7-5-4-6-9(10)16/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMFOOIDDSIAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazide with carboxylic acid derivatives. Adapted from a validated protocol for analogous thiadiazoles:

Procedure :

  • Reactants : 2-Fluorobenzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in phosphorus oxychloride (POCl₃).
  • Conditions : Stirred at 80–90°C for 1 hr, followed by reflux in water for 4 hr. Basification to pH 8 with NaOH yields 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine.
  • Yield : ~75% after recrystallization from ethanol.

Key Characterization Data :

  • ¹H-NMR (DMSO-d₆) : δ 7.92–7.45 (m, 4H, Ar-H), 6.21 (s, 2H, NH₂).
  • FT-IR : 3369 cm⁻¹ (N-H stretch), 1552 cm⁻¹ (C=N thiadiazole).

Introduction of tert-Butylcarbamoyl Group

Carbamoylation of Thiadiazol-2-amine

The tert-butylcarbamoyl moiety is introduced via reaction with tert-butyl isocyanate under anhydrous conditions:

Procedure :

  • Reactants : 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) and tert-butyl isocyanate (1.2 eq) in dry THF.
  • Catalyst : Triethylamine (0.1 eq).
  • Conditions : Stirred at 25°C for 12 hr. Precipitation in ice-water yields 5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-amine.
  • Yield : 82%.

Key Characterization Data :

  • ¹³C-NMR : δ 158.2 (C=O), 156.7 (thiadiazole C-2), 131.4–116.2 (Ar-C).

Sulfanyl-Acetamide Linker Installation

Nucleophilic Substitution at Thiadiazole C-2

The sulfanyl bridge is introduced via reaction with chloroacetamide derivatives:

Procedure :

  • Reactants : 5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-amine (1.0 eq) and 2-chloro-N-(2-fluorophenyl)acetamide (1.1 eq) in DCM.
  • Base : Potassium carbonate (2.0 eq).
  • Conditions : Reflux at 40°C for 6 hr. Filtration and column chromatography (hexane:EtOAc 3:1) yield the target compound.
  • Yield : 68%.

Optimization Insights :

  • Solvent Screening : DCM > THF > Acetonitrile (higher polarity reduces byproduct formation).
  • Temperature : 40°C balances reaction rate and decomposition risk.

Final Coupling and Purification

Amide Bond Formation

The N-(2-fluorophenyl)acetamide group is introduced via Schotten-Baumann reaction:

Procedure :

  • Reactants : 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid (1.0 eq) and 2-fluoroaniline (1.2 eq) in THF.
  • Coupling Agent : EDCI/HOBt (1.5 eq).
  • Conditions : Stirred at 0°C → 25°C over 24 hr. Extraction with EtOAc and drying yield the crude product.
  • Purification : Recrystallization from methanol/water (7:3).
  • Yield : 74%.

Spectroscopic Characterization Summary

Technique Key Signals
¹H-NMR (500 MHz) δ 12.64 (s, NH), 7.94–7.51 (m, Ar-H), 4.21 (s, SCH₂), 1.42 (s, t-Bu).
¹³C-NMR δ 168.8 (C=O), 161.8 (thiadiazole C-5), 158.5 (C=O amide), 34.2 (t-Bu).
FT-IR 3369 cm⁻¹ (N-H), 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclodehydration High regioselectivity Requires POCl₃ (corrosive) 75%
Carbamoylation Mild conditions Slow reaction kinetics 82%
Nucleophilic Sub Scalable Column chromatography needed 68%

Industrial-Scale Considerations

  • Solvent Recovery : THF and DCM are recycled via distillation (≥90% recovery).
  • Catalyst Reuse : Triethylamine is neutralized and reclaimed as hydrochloride salt.
  • Waste Management : POCl₃ quenched with ice-water produces H₃PO₄, neutralized with Ca(OH)₂.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing reactions at thiadiazole N-3 are minimized using bulky bases (e.g., K₂CO₃).
  • Low Solubility : DMSO co-solvent (10% v/v) enhances intermediate solubility during coupling.
  • Oxidative Degradation : Nitrogen atmosphere and antioxidants (BHT, 0.01%) improve stability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring. Common reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Specifically, studies have demonstrated that 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide shows cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Effect
MDA-MB-231 (Breast Cancer)15.7Significant inhibition
A549 (Lung Cancer)12.9Strong cytotoxicity

These findings suggest that the compound may inhibit cellular proliferation by targeting specific enzymes or proteins essential for cancer cell survival .

Antimicrobial Properties

The thiadiazole moiety in this compound has been linked to broad-spectrum antimicrobial activity. Studies indicate that it possesses both antibacterial and antifungal properties. For instance:

Microorganism Activity
Escherichia coliInhibitory
Staphylococcus aureusSignificant reduction
Candida albicansAntifungal activity

These results highlight its potential application in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Emerging evidence suggests that derivatives of thiadiazole compounds exhibit anti-inflammatory effects. In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several research studies have investigated the pharmacological activities of thiadiazole derivatives similar to this compound:

  • Anticancer Study : A study evaluated the anticancer efficacy of various thiadiazole derivatives against multiple cancer cell lines. The results indicated significant growth inhibition in treated cells compared to controls .
  • Antimicrobial Research : Another study focused on the antimicrobial properties of thiadiazole compounds against both Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as effective alternatives to traditional antibiotics .
  • Inflammation Model : In an experimental model of inflammation, thiadiazole derivatives were shown to reduce edema and inflammatory cytokine levels significantly, indicating their potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microbial or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the type of cells or organisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: The p-tolylamino group in compound 4y () contributes to potent anticancer activity, suggesting that electron-donating aryl groups enhance cytotoxicity. The target compound’s tert-butylcarbamoyl group may similarly improve lipophilicity and metabolic stability . Fluorinated aryl groups (e.g., 2-fluorophenyl in the target vs.

Synthetic Efficiency :

  • Yields for analogous compounds (e.g., 5e , 5h ) range from 68–88%, indicating that the introduction of bulky substituents (e.g., tert-butylcarbamoyl ) may require optimization to maintain efficiency .

Thermal Stability :

  • Melting points for similar derivatives (132–170°C) suggest moderate thermal stability, likely influenced by substituent polarity. The target compound’s tert-butyl group may lower its melting point compared to chlorobenzyl or benzyl derivatives .

Pharmacological Comparisons

  • Anticancer Activity: Compound 4y () demonstrates sub-millimolar IC₅₀ values, highlighting the importance of p-tolylamino and ethyl groups. The target compound’s 2-fluorophenyl group may confer selectivity for fluorophore-sensitive targets (e.g., tyrosine kinases) .
  • Anti-inflammatory Potential: A pyrazolone-thiadiazole hybrid () showed 5-LOX inhibition via molecular docking. The target’s tert-butylcarbamoyl group could similarly interact with hydrophobic enzyme pockets .
  • Anticonvulsant Activity : Derivatives with 4-fluorobenzyl or chlorophenyl groups () exhibited 100% efficacy in seizure models, suggesting fluorophenyl analogs like the target compound warrant evaluation in neurological assays .

Biological Activity

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. Characterized by a thiadiazole ring, a sulfanyl group, and an acetamide moiety, this compound is part of a class of thiadiazole derivatives known for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₈N₄O₂S₂, with a molecular weight of approximately 318.43 g/mol. Its structural features contribute to its diverse biological activities, including enzyme inhibition and receptor binding.

Property Value
Molecular FormulaC₁₃H₁₈N₄O₂S₂
Molecular Weight318.43 g/mol
Structural FeaturesThiadiazole ring, sulfanyl group, acetamide moiety

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity with potential applications in cancer therapy. The compound has been investigated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes related to tumor growth and proliferation.
  • Receptor Modulation : The compound could act as a ligand for certain receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : Various studies have shown that derivatives of thiadiazole compounds, including this one, exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value indicating significant inhibition of cell proliferation at low concentrations .
  • Antimicrobial Properties : The 1,3,4-thiadiazole moiety has been linked to antimicrobial activities. Research suggests that compounds with similar structures possess broad-spectrum antibacterial and antifungal properties . This indicates potential applications in treating infections.
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory effects in vitro, suggesting that they may be beneficial in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound Structural Features Biological Activity
5-Amino-1,3,4-thiadiazoleThiadiazole coreAntimicrobial and anticancer properties
2-AcetylthiazoleThiazole ringExhibits antifungal activity
1,3-Thiazolidine derivativesSimilar heterocyclic structureAnti-inflammatory effects

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